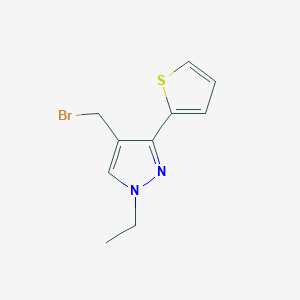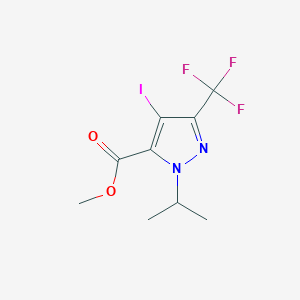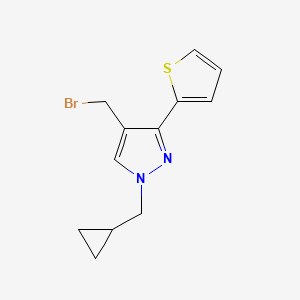
2-Chloro-5-fluoro-6-(piperazin-1-yl)nicotinonitrile
Übersicht
Beschreibung
2-Chloro-5-fluoro-6-(piperazin-1-yl)nicotinonitrile (CFN) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments. It is also known as a “synthetic agonist”, meaning it has the ability to activate certain receptors in the body.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
One of the prominent research applications of compounds related to 2-Chloro-5-fluoro-6-(piperazin-1-yl)nicotinonitrile involves the development of potential antibacterial agents. Studies have synthesized and evaluated various derivatives for their antibacterial effectiveness. For instance, fluorinated piperazine and benzonitrile/nicotinonitrile fused quinazoline derivatives demonstrated significant antibacterial activity against multidrug-resistant strains. These compounds, characterized by the presence or absence of fluoro and trifluoromethyl groups on the piperazine ring systems, showed minimum inhibitory concentrations comparable to control drugs, without toxicity to human cervical (HeLa) cells at their effective concentrations (Patel et al., 2020).
Similarly, N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates, synthesized through a series of reactions including the use of norfloxacin acid chloride and nicotinoyl chloride, exhibited moderate to significant antibacterial activity. These compounds showed promising minimum inhibitory concentrations (MIC) values against various bacterial strains, with differences observed between Gram-positive and Gram-negative bacteria (Sharma & Jain, 2008).
Synthesis and Material Science Applications
Research has also focused on the synthesis of novel compounds with potential applications beyond antibacterial activities. For example, microwave-assisted synthesis has been utilized to create nicotinonitrile and/or arene-linked bis(thiazoles) possessing chromene units, demonstrating excellent yields and potent antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis strains. This approach emphasizes the efficiency of combining microwave irradiation with specific reactants to produce desired products (Mekky & Sanad, 2022).
In the realm of material science, the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent have been explored. Novel piperazine substituted naphthalimide model compounds were synthesized, showing characteristics of pH probes and quenching fluorescence via photo-induced electron transfer (PET) processes. These findings suggest applications in fluorescence-based sensors and materials science, where the fluorescence quenching mechanism can be harnessed for various applications (Gan et al., 2003).
Eigenschaften
IUPAC Name |
2-chloro-5-fluoro-6-piperazin-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN4/c11-9-7(6-13)5-8(12)10(15-9)16-3-1-14-2-4-16/h5,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITOILZJXVGTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C(=N2)Cl)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481881.png)








